molecular formula C10H14N2 B2800755 (2S)-2-phenylpiperazine CAS No. 137766-74-6

(2S)-2-phenylpiperazine

Cat. No.: B2800755
CAS No.: 137766-74-6
M. Wt: 162.236
InChI Key: RIMRLBGNCLMSNH-SNVBAGLBSA-N
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Description

(2S)-2-phenylpiperazine is a chiral compound belonging to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a phenyl group attached to the second carbon of the piperazine ring, specifically in the (S)-configuration. Piperazines are known for their diverse pharmacological properties and are used in various therapeutic applications.

Scientific Research Applications

(2S)-2-phenylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “(2S)-2-phenylpiperazine” is not specified in the search results. The mechanism of action for a chemical compound typically refers to how it interacts with other molecules at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-phenylpiperazine typically involves the reaction of phenylhydrazine with an appropriate precursor. One common method is the cyclization of N-phenylethylenediamine under acidic conditions. The reaction proceeds as follows:

    Cyclization Reaction: N-phenylethylenediamine is treated with a strong acid, such as hydrochloric acid, to induce cyclization and form the piperazine ring.

    Chiral Resolution: The resulting racemic mixture of 2-phenylpiperazine is subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent, to obtain the (2S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to directly synthesize the (2S)-enantiomer.

    Enzymatic Resolution: Employing enzymes that selectively catalyze the formation of the (2S)-enantiomer from a racemic mixture.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution Products: N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

    (2R)-2-phenylpiperazine: The enantiomer of (2S)-2-phenylpiperazine with different stereochemistry.

    N-methyl-2-phenylpiperazine: A derivative with a methyl group attached to the nitrogen atom.

    2,3-diphenylpiperazine: A compound with an additional phenyl group at the third carbon of the piperazine ring.

Uniqueness: this compound is unique due to its specific (S)-configuration, which can result in distinct pharmacological properties compared to its ®-enantiomer and other derivatives. The stereochemistry plays a crucial role in its interaction with biological targets, influencing its efficacy and safety profile.

Properties

IUPAC Name

(2S)-2-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMRLBGNCLMSNH-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Oxo-3-phenyl-piperazine (1.76 g, 10 mmol), in 30 mL of anhydrous THF was added dropwise to a 20 mL (20 mmol) of 1M solution of LiAH4 in THF, and the mixture was stirred at room temperature for 24 h. After workup (water, 20% NaOH addition to destroy excess LiAH4), the mixture was filtered and the filter cake was reextracted with ethyl acetate. The combined organic filtrate and extracts were dried over MgSO4, filtered and evaporated to give an slightly yellow solid that was purified by silica gel column chromatography (CHCl3:MeOH:NH4OH/9:1:0.1). The reduced product was isolated as a colorless solid (960 mg, 6 mmol, 60%). 1H NMR (CDCl3): δ 2.69 (1H, t, J=11.3), 2.85-3.10 (7H, m), 3.76 (1H, br d, J=8.9), 7.21-7.38 (5H, m). mp (free base): 79°-81° C.
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1.76 g
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 2-phenylpyrazine (11.64 g, 74.53 mmol) in acetic acid (58.2 mL) was added palladium acetate Pd(OAc)2 (2.33 g, 9.94 mmol). The mixture was hydrogenated at 50 psi for 4 h. After the reaction was complete, the catalyst was filtered off and rinsed with a small portion of acetic acid. The filtrate was concentrated under house vacuum to give a brown-black solid which was suspended in deionized water (300 mL) and adjusted to pH 13 with 20% NaOH solution. The product was extracted from aqueous solution with EtOAc (200 mL, 3×), dried over MgSO4, filtered and evaporated to dryness to give 2-phenylpiperazine (7.2 g). An additional 1.6 g of 2-phenylpiperazine was obtained by evaporating the aqueous fraction to a solid and triturating the solid with CH2Cl2. Total yield of 2-phenyl-piperazine was 73%. The crude material was crystallized from EtOAc and hexane for characterization, m.p. 86°-88° C.; FAB MS [M+1]+ 163;
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11.64 g
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Synthesis routes and methods III

Procedure details

To an ice-cooled stirred suspension of 25. g (0.66 mol) of lithium aluminum hydride in 2.6 liters of anhydrous ether was added in portions over 0.5 hour 30 g (0.17 mol) of 3-phenyl-2-piperazinone. The resulting mixture was heated at reflux for 20 hours and then cooled to 0° C. Isolation of the product by standard methods gave 23 g (83%) of 2-phenylpiperazine as an off-white solid (mp. 83°-85° C.).
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2.6 L
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Yield
83%

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